3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a boronate ester derivative of furan-2-carbaldehyde, where the boronate group is attached to the 3-position of the furan ring. This compound belongs to the class of organoboron reagents, which are widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds in organic synthesis .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(8)7-13/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPDEWSBYDJVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585951 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055881-23-6 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde is a compound that incorporates a furan ring with a dioxaborolane moiety. This unique structure suggests potential biological activities that merit detailed investigation. In recent years, compounds containing furan and boron have gained attention for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.
- Molecular Formula : C12H17B O4
- Molecular Weight : 234.08 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies indicate that derivatives of furan exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.
-
Antibacterial Activity
- The incorporation of boron in organic compounds often enhances their antibacterial properties. Preliminary findings suggest that this compound may inhibit the growth of gram-positive and gram-negative bacteria.
-
Antifungal Activity
- Furan derivatives have also been studied for their antifungal properties. Research indicates that the presence of the dioxaborolane group may contribute to enhanced activity against fungal pathogens.
Anticancer Studies
A study conducted by Flynn et al. demonstrated that benzo[b]furan derivatives exhibited significant antiproliferative activity against various human cancer cell lines. The compound 6a was noted for its selectivity against endothelial cells while showing higher potency compared to standard treatments like Combretastatin-A4 (CA-4). The structure–activity relationship (SAR) highlighted the importance of substituents on the furan ring in enhancing anticancer efficacy .
Antibacterial Studies
In a comparative analysis of various boron-containing compounds, it was found that those with dioxaborolane structures exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
The proposed mechanisms for the biological activities of this compound include:
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Antibacterial Action : Inhibition of bacterial enzymes involved in cell wall synthesis.
- Antifungal Mechanism : Disruption of fungal cell membrane integrity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 4-Substituted Furan Analogs
The 4-substituted isomer, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde (CAS: 846023-58-3), differs in the placement of the boronate group on the furan ring. Key comparisons include:
- Reactivity : The 4-substituted isomer may exhibit steric or electronic differences in cross-coupling reactions. For example, the proximity of the aldehyde group (2-position) to the boronate (4-position) could influence substrate binding in catalytic cycles .
- Safety : The 4-isomer’s safety data sheet (SDS) indicates hazards such as skin irritation and acute toxicity, necessitating handling under inert atmospheres .
Substituent Variants: Carboxylic Acid and Ester Derivatives
- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS: 1351353-51-9): Replaces the aldehyde with an ester group.
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylic acid (CAS: 1073354-94-5): The carboxylic acid group introduces polarity, enhancing solubility in aqueous or polar solvents but complicating purification .
Heterocycle Variants: Thiophene and Benzofuran Analogs
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS: 1040281-83-1): Replacing furan with thiophene alters electronic properties. Thiophene’s higher aromaticity and sulfur atom may improve stability in harsh reaction conditions, though its electron-rich nature could slow oxidative addition in palladium-catalyzed couplings .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl...)furan-2-carbaldehyde | 846023-58-3 | C₁₂H₁₇BO₄ | 248.08 | Not reported | Aldehyde, Boronate |
| 5-(4,4,5,5-Tetramethyl...)furan-3-carboxylic acid | 1073354-94-5 | C₁₂H₁₇BO₅ | 264.08 | Not reported | Carboxylic acid |
| 5-(4,4,5,5-Tetramethyl...)thiophene-2-carbaldehyde | 1040281-83-1 | C₁₂H₁₇BO₃S | 264.14 | Not reported | Aldehyde, Thiophene |
| 7-(4,4,5,5-Tetramethyl...)dihydrobenzo[b]furan | 934586-50-2 | C₁₄H₁₉BO₃ | 246.11 | 98.5–100 | Benzofuran, Boronate |
Research Findings
- Suzuki-Miyaura Coupling : Boronate esters with electron-withdrawing groups (e.g., aldehydes) demonstrate enhanced reactivity due to increased electrophilicity at the boron center .
- Crystallographic Analysis : Tools like SHELX and OLEX2 (used in structural studies of analogs like 3-(tetramethyl)aniline ) highlight the importance of crystallography in confirming boronate ester geometries.
- Safety Considerations : The 4-isomer’s SDS underscores the need for rigorous safety protocols, including PPE and inert handling, which likely apply to the 3-isomer as well .
Preparation Methods
Palladium-Catalyzed Miyaura Borylation of Halogenated Furan Aldehydes
This is the predominant method for preparing the compound, involving the coupling of a halogenated furan-2-carbaldehyde (usually 3-bromofuran-2-carbaldehyde) with bis(pinacolato)diboron under palladium catalysis.
| Parameter | Details |
|---|---|
| Starting Material | 3-Bromofuran-2-carbaldehyde |
| Boron Source | Bis(pinacolato)diboron |
| Catalyst | Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., XPhos) |
| Base | Potassium acetate (KOAc) or potassium phosphate (K3PO4) |
| Solvent | 1,4-Dioxane, sometimes with water co-solvent |
| Temperature | 80–100 °C |
| Atmosphere | Inert (N2 or Ar) |
| Reaction Time | 12–24 hours |
Mechanism: The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.
- Yields typically range from 60% to 90% depending on catalyst system and reaction optimization.
- Use of bulky phosphine ligands such as XPhos improves catalyst stability and yield.
- Potassium phosphate as base and dioxane/water solvent mixture enhances reaction rate and selectivity.
- The aldehyde group remains intact under these conditions, allowing for further functionalization.
Direct Borylation of Furan Aldehydes via C–H Activation
Emerging methods involve direct C–H borylation of furan-2-carbaldehyde derivatives using iridium or rhodium catalysts with bis(pinacolato)diboron.
| Parameter | Details |
|---|---|
| Starting Material | Furan-2-carbaldehyde |
| Boron Source | Bis(pinacolato)diboron |
| Catalyst | Iridium complexes (e.g., [Ir(COD)(OMe)]2) with bipyridine ligands |
| Base | None or mild base |
| Solvent | Tetrahydrofuran (THF) or toluene |
| Temperature | 80–120 °C |
| Atmosphere | Inert (N2 or Ar) |
| Reaction Time | 12–24 hours |
- This method avoids the need for pre-halogenated substrates, simplifying synthesis.
- Regioselectivity favors borylation at the 3-position of the furan ring adjacent to the aldehyde.
- Yields are moderate to good (50–75%), with ongoing research to improve catalyst efficiency.
- Functional group tolerance is high, preserving the aldehyde functionality.
Alternative Synthetic Routes
Lithiation followed by Borylation: Lithiation of 3-bromofuran-2-carbaldehyde with n-butyllithium at low temperature, followed by quenching with trialkyl borates or pinacolborane, then oxidation to the boronate ester. This method is less common due to harsh conditions and lower selectivity.
Cross-Coupling with Boronic Acid Derivatives: Coupling of 3-bromo-2-furaldehyde with pinacol boronic acid under Suzuki conditions, but this is less efficient than direct borylation with bis(pinacolato)diboron.
Data Table Summarizing Key Preparation Methods
| Method | Starting Material | Catalyst/System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed Miyaura Borylation | 3-Bromofuran-2-carbaldehyde | Pd2(dba)3 + XPhos | K3PO4 or KOAc | 1,4-Dioxane/H2O | 80–100 | 60–90 | Most common, high selectivity |
| Ir-catalyzed C–H Borylation | Furan-2-carbaldehyde | [Ir(COD)(OMe)]2 + bipyridine | None or mild | THF or toluene | 80–120 | 50–75 | Avoids halogenated precursors |
| Lithiation + Borylation | 3-Bromofuran-2-carbaldehyde | n-BuLi + trialkyl borate | N/A | Ether solvents | -78 to 0 | 40–60 | Harsh conditions, less selective |
Research Findings and Optimization
Catalyst and Ligand Effects: The choice of palladium source and ligand critically affects yield and purity. Bulky, electron-rich phosphines (e.g., XPhos, SPhos) enhance catalyst turnover and reduce side reactions.
Base Selection: Potassium phosphate and potassium acetate are preferred bases, balancing reactivity and minimizing decomposition of sensitive aldehyde groups.
Solvent Systems: Mixed solvents such as dioxane/water improve solubility of reagents and catalyst stability, leading to higher yields.
Temperature and Time: Elevated temperatures (80–100 °C) and prolonged reaction times (12–24 h) are typical to ensure complete conversion.
Purification: The product is usually purified by silica gel column chromatography, yielding a solid with 95–97% purity suitable for further synthetic applications.
Q & A
Q. What are the common synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde?
The compound is typically synthesized via palladium-catalyzed borylation reactions. A general protocol involves reacting a halogenated furan-2-carbaldehyde precursor (e.g., bromo or iodo derivatives) with bis(pinacolato)diboron ([B2pin2]) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous solvents like THF or dioxane at elevated temperatures (80–100°C). Purification is achieved via column chromatography using silica gel with gradients of pentane/EtOAc or hexanes/EtOAc, often with additives like triethylamine (0.25–1%) to improve resolution .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- <sup>1</sup>H NMR and <sup>13</sup>C NMR : To verify the integrity of the furan ring, aldehyde proton (δ ~9.5–10.0 ppm), and boron-related shifts.
- X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .
- FT-IR : To confirm the presence of the aldehyde carbonyl stretch (~1700 cm<sup>-1</sup>) and B-O bonds (~1350 cm<sup>-1</sup>).
- Mass spectrometry (HRMS) : For molecular ion validation.
Advanced Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in Suzuki-Miyaura couplings?
Optimization strategies include:
- Catalyst selection : Testing Pd(PPh3)4, PdCl2(dppf), or Ni-based catalysts for efficiency .
- Ligand effects : Bulky ligands (e.g., SPhos) can enhance steric protection of the boron moiety.
- Solvent and temperature : Anhydrous THF or dioxane at 80–100°C under inert atmospheres minimizes side reactions.
- Base screening : KOAc, K2CO3, or Cs2CO3 can influence transmetalation kinetics .
Q. What strategies can resolve contradictions in reported synthetic yields for similar boronic ester derivatives?
Discrepancies in yields (e.g., 27–33% in ) may arise from:
- Purification challenges : Column chromatography conditions (e.g., Et3N as an additive) reduce boronic ester decomposition on silica .
- Starting material purity : Halogenated precursors must be rigorously dried to avoid hydrolysis.
- Reaction monitoring : Using TLC or <sup>11</sup>B NMR to track reaction progress and optimize quenching times.
Q. How does the electron-withdrawing carbaldehyde group influence the reactivity of the boronic ester moiety in cross-coupling reactions?
The aldehyde group:
Q. What are the best practices for handling and storing this compound to prevent decomposition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
